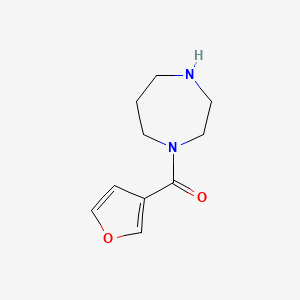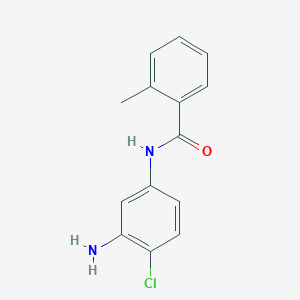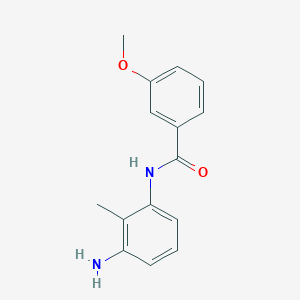
N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide (AMPCB) is a chemical compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development. AMPCB is a versatile compound due to its solubility in water, its low toxicity, and its ability to form stable complexes with other molecules.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the significant applications of related compounds is in the field of corrosion inhibition. For instance, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated exceptional efficacy in inhibiting the acidic corrosion of mild steel, achieving inhibition efficiency of up to 98% (Bentiss et al., 2009). This study highlights the potential of similar benzamide derivatives in protecting metal surfaces against corrosion, particularly in harsh acidic environments.
Drug Photodegradation Studies
In the context of pharmaceuticals, compounds structurally similar to "N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide" have been studied for their roles in drug photodegradation. The photodegradation of moclobemide, resulting in the formation of 4-chlorobenzamide as a major degradation product, was extensively studied using curve resolution algorithms (Skibiński & Komsta, 2012). Such research is crucial for understanding the stability and shelf life of pharmaceutical compounds under exposure to light.
Anticancer Research
The synthesis and evaluation of anticancer activities of derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile have been reported. These studies indicate that certain derivatives possess significant in vitro anticancer activities against various human tumor cell lines, suggesting the potential therapeutic applications of such compounds in oncology (Tiwari et al., 2016).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLLXAIROOZLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)






